molecular formula C10H9ClN2 B15069854 3-Chloro-2,5-dimethylquinoxaline

3-Chloro-2,5-dimethylquinoxaline

Cat. No.: B15069854
M. Wt: 192.64 g/mol
InChI Key: REWSZUIXUUQRRX-UHFFFAOYSA-N
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Description

3-Chloro-2,5-dimethylquinoxaline is a halogenated quinoxaline derivative featuring a chloro substituent at position 3 and methyl groups at positions 2 and 4. Quinoxalines are bicyclic aromatic compounds with two nitrogen atoms in the ring system, making them valuable in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity. The introduction of chlorine and methyl groups alters the compound’s steric, electronic, and solubility profiles compared to non-halogenated analogs.

Properties

IUPAC Name

3-chloro-2,5-dimethylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)13-10(11)7(2)12-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWSZUIXUUQRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C(=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,5-dimethylquinoxaline typically involves the reaction of appropriate substituted anilines with 1,2-dicarbonyl compounds. One common method includes the condensation of 3-chloro-2,5-dimethylaniline with glyoxal under acidic conditions to form the desired quinoxaline derivative . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs. These methods may involve continuous flow reactors and the use of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,5-dimethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents like dichloromethane or ethanol

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups depending on the reagents used .

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-dimethylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following quinoxaline derivatives are structurally related but differ in substituent positions and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
2,3-Dimethylquinoxaline Methyl (2,3) C₁₀H₁₀N₂ 158.19 104–106 Intermediate in organic synthesis
2,3-Dimethyl-quinoxaline-6-carboxylic acid Methyl (2,3), COOH (6) C₁₂H₁₀N₂O₂ 214.22 Not reported Potential ligand or building block for coordination chemistry
3-Chloro-2,5-dimethylquinoxaline Chloro (3), Methyl (2,5) C₁₀H₉ClN₂ 192.65 (calculated) Not available Hypothesized use in medicinal chemistry

Analysis of Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups: The chloro group in this compound is electron-withdrawing, polarizing the aromatic ring and enhancing susceptibility to nucleophilic substitution compared to 2,3-Dimethylquinoxaline, which has only electron-donating methyl groups . The carboxylic acid group in 2,3-Dimethyl-quinoxaline-6-carboxylic acid introduces hydrogen-bonding capacity, increasing solubility in polar solvents—a property absent in the chloro and methyl derivatives.

2,3-Dimethylquinoxaline’s lower molecular weight (158.19 vs. 192.65 for the chloro derivative) suggests higher volatility, though experimental data are needed to confirm this.

Thermal Stability: The melting point of 2,3-Dimethylquinoxaline (104–106°C) reflects its crystalline packing efficiency. Chloro-substituted analogs typically exhibit higher melting points due to stronger dipole interactions, but this remains speculative for this compound without empirical data.

Biological Activity

3-Chloro-2,5-dimethylquinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a fused benzene and pyrazine ring structure with a chlorine atom at the 3-position and two methyl groups at the 2 and 5 positions. This specific substitution pattern enhances its reactivity and specificity in various biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial enzymes, which contributes to its antibacterial properties. In particular, studies have demonstrated its effectiveness against various gram-positive bacteria and mycobacterial strains .

Microorganism Activity
Staphylococcus aureusInhibition observed
Mycobacterium tuberculosisEffective against strains
Enterococcus faecalisModerate inhibition

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. It has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, compounds derived from quinoxaline structures have demonstrated IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7 .

Cell Line IC50 (µg/mL) Reference Drug
HCT-1161.9Doxorubicin (3.23)
MCF-72.3Doxorubicin (3.23)

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets. These interactions may lead to the inhibition of key enzymes or receptors involved in disease processes.

  • Antibacterial Mechanism : The compound inhibits bacterial enzymes that are crucial for bacterial survival and replication, leading to increased susceptibility to other antibiotics.
  • Anticancer Mechanism : The anticancer activity is likely mediated through the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives, including this compound:

  • Study on Antimicrobial Activity : A recent study evaluated a series of quinoxaline derivatives for their antibacterial efficacy against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to their unsubstituted analogs .
  • Toxicological Profile Evaluation : In vivo studies conducted on related compounds assessed their toxicity profile, revealing acceptable safety margins at therapeutic doses while highlighting the need for further investigation into high-dose effects .

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